molecular formula C14H15NO3 B11794045 Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11794045
M. Wt: 245.27 g/mol
InChI Key: NMBGSCUWWSTKSI-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring through a carboxylate ester linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 5-(2-methoxy-5-methylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-9-4-7-13(17-2)10(8-9)11-5-6-12(15-11)14(16)18-3/h4-8,15H,1-3H3

InChI Key

NMBGSCUWWSTKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC

Origin of Product

United States

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